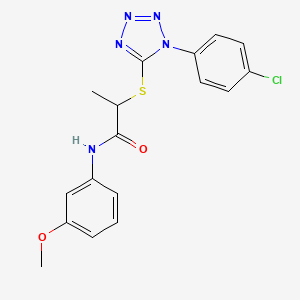

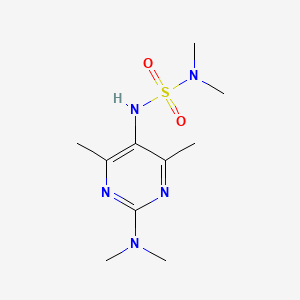

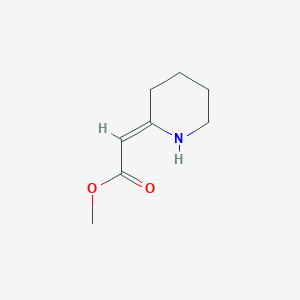

![molecular formula C30H35F4N3O6S B2574700 2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2574700.png)

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TD-0212 トリフルオロ酢酸 (TFA) は、アンジオテンシンII タイプ1受容体のデュアルファーマコロジーアンタゴニストおよびネプリリシン阻害剤として機能する経口活性化合物です。 レニン依存性および非依存性高血圧のモデルにおいて、血圧を低下させる可能性を示しています .

準備方法

TD-0212 トリフルオロ酢酸の合成には、中間体の調製と最終カップリング反応を含む複数のステップが含まれます。 特定の合成経路と反応条件は、機密情報であり、詳細な情報が公表されていません。 工業生産方法では、通常、これらの合成経路を大規模生産に最適化し、高収率と純度を確保します .

化学反応の分析

TD-0212 トリフルオロ酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

科学研究アプリケーション

TD-0212 トリフルオロ酢酸は、幅広い科学研究アプリケーションを持っています。

化学: アンジオテンシンII タイプ1受容体とネプリリシンの阻害を研究するためのツール化合物として使用されます。

生物学: 細胞経路と受容体相互作用に対する影響を理解するために、生物学的アッセイで使用されます。

医学: 高血圧および関連する心血管疾患の治療に、潜在的な治療用途があります。

科学的研究の応用

TD-0212 trifluoroacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of angiotensin II type 1 receptor and neprilysin.

Biology: It is used in biological assays to understand its effects on cellular pathways and receptor interactions.

Medicine: It has potential therapeutic applications in treating hypertension and related cardiovascular diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control .

作用機序

TD-0212 トリフルオロ酢酸は、アンジオテンシンII タイプ1受容体を拮抗し、ネプリリシンを阻害することによってその効果を発揮します。この二重作用により、アンジオテンシンIIの血管収縮効果を遮断し、血管拡張と利尿作用を促進するナトリウム利尿ペプチドのレベルを上昇させることにより、血圧が低下します。 関与する分子標的は、アンジオテンシンII タイプ1受容体とネプリリシンです .

類似化合物との比較

TD-0212 トリフルオロ酢酸は、アンジオテンシンII タイプ1受容体拮抗薬とネプリリシン阻害剤の両方のデュアルファーマコロジーにより、ユニークです。類似の化合物には、以下が含まれます。

オマパトリラート: アンジオテンシン変換酵素とネプリリシンの二重阻害剤。

LCZ696 (サクビトリル/バルサルタン): ネプリリシン阻害剤とアンジオテンシン受容体遮断薬の組み合わせです。 TD-0212 トリフルオロ酢酸は、その特異的な阻害プロファイルにより、これらの化合物と比較して、血管浮腫のリスクが低い可能性があります

特性

IUPAC Name |

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O4S.C2HF3O2/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35;3-2(4,5)1(6)7/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35);(H,6,7)/t25-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFVVNVEHLLCLR-UQIIZPHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F4N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

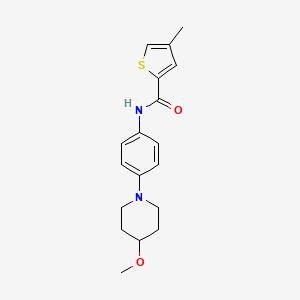

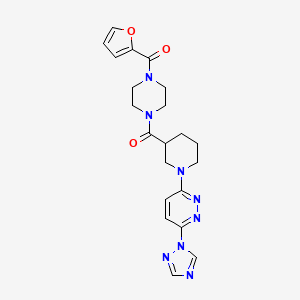

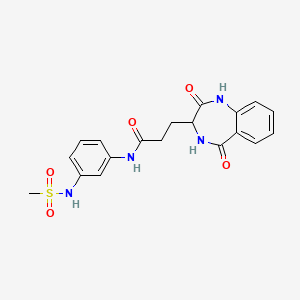

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2574622.png)

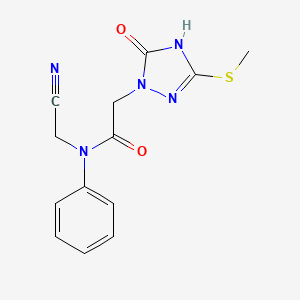

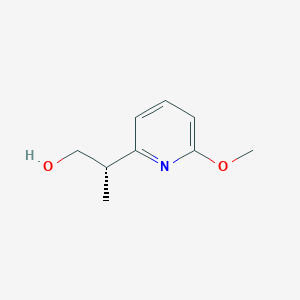

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2574633.png)

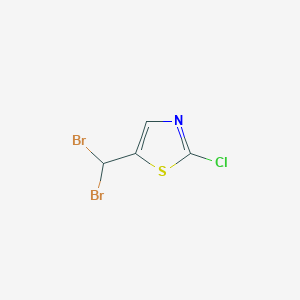

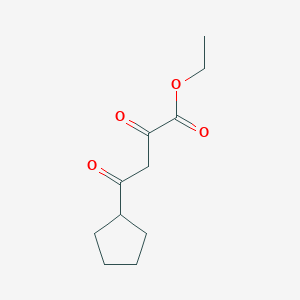

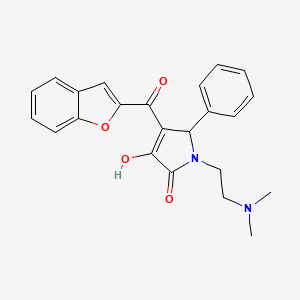

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)